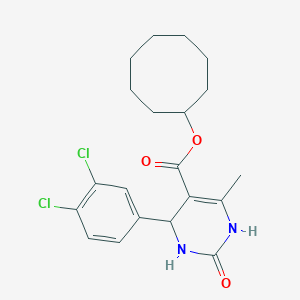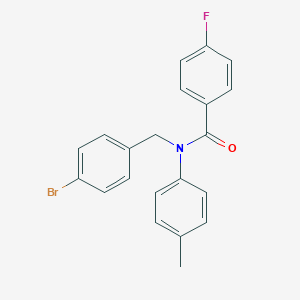
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, also known as DMQD, is a quinazoline derivative that has gained attention in the scientific community due to its potential therapeutic applications. DMQD has been shown to exhibit anti-cancer, anti-inflammatory, and anti-fungal properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is not fully understood. However, it has been proposed that (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one may exert its anti-cancer effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has been shown to exhibit low toxicity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is its potential as a therapeutic agent for cancer, inflammation, and fungal infections. (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has also exhibited low toxicity in animal models, making it a promising candidate for further preclinical studies.
One limitation of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is its limited solubility in water, which may affect its bioavailability and efficacy. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one.
Zukünftige Richtungen
Future research on (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one should focus on the following areas:
1. Optimization of the synthesis method to improve the yield and purity of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one.
2. Further investigation of the anti-cancer, anti-inflammatory, and anti-fungal activities of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one in animal models.
3. Elucidation of the mechanism of action of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one in cancer cells.
4. Development of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one derivatives with improved solubility and bioavailability.
5. Clinical trials to evaluate the safety and efficacy of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one as a therapeutic agent for cancer, inflammation, and fungal infections.
In conclusion, (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is a promising compound with potential therapeutic applications in cancer, inflammation, and fungal infections. Further research is needed to fully understand its mechanism of action and pharmacological properties, as well as to develop more effective derivatives for clinical use.
Synthesemethoden
The synthesis of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one involves the reaction of 2-(3,4-dimethoxybenzylidene) hydrazinecarbothioamide with 2-phenyl-4(3H)-quinazolinone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the final product, (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has been extensively studied for its anti-cancer properties. In vitro studies have shown that (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has also been investigated for its anti-inflammatory and anti-fungal activities. (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has also exhibited anti-fungal activity against various fungal strains.
Eigenschaften
IUPAC Name |
2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-20-13-12-16(14-21(20)30-2)15-24-26-23-25-19-11-7-6-10-18(19)22(28)27(23)17-8-4-3-5-9-17/h3-15H,1-2H3,(H,25,26)/b24-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKWRBBUTLEXAL-BUVRLJJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

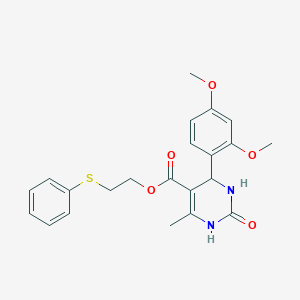
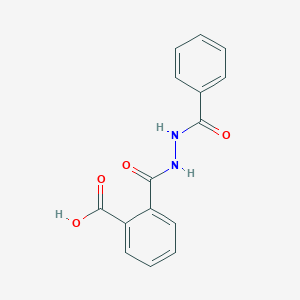
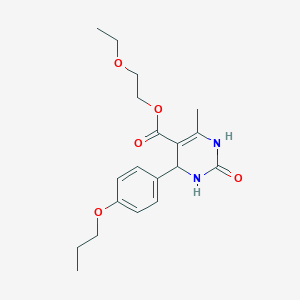

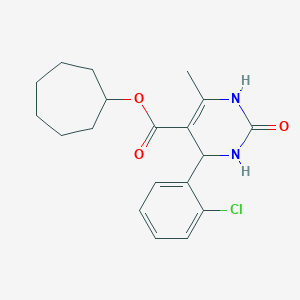

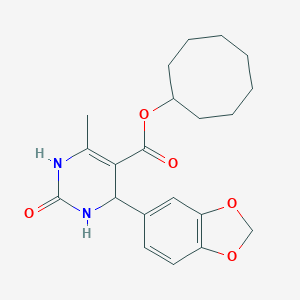

![Pentyl 6-methyl-4-[2-(propyloxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412745.png)

